molecular formula C11H16O5S B3108950 2-(2-Ethoxyphenoxy)ethyl methanesulfonate CAS No. 169506-15-4

2-(2-Ethoxyphenoxy)ethyl methanesulfonate

Cat. No.: B3108950
CAS No.: 169506-15-4
M. Wt: 260.31 g/mol
InChI Key: FKLQNFXTDRYXEV-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenoxy)ethyl methanesulfonate is an organic compound with the molecular formula C11H16O5S. It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, including tamsulosin and its derivatives .

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the preparation of tamsulosin , a medication used to treat symptoms of an enlarged prostate .

Mode of Action

As an intermediate in the synthesis of Tamsulosin , it may contribute to the overall pharmacological activity of the final product.

Result of Action

As an intermediate in the synthesis of Tamsulosin , its contribution to the overall therapeutic effect of the final product would be significant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate typically involves the reaction of 2-(2-ethoxyphenoxy)ethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the reactants and to control the reaction rate . The general reaction scheme is as follows:

  • Dissolve 2-(2-ethoxyphenoxy)ethanol in pyridine.
  • Cool the solution to 0-5°C.
  • Gradually add methanesulfonyl chloride to the cooled solution while stirring.
  • Allow the reaction to proceed for 1-2 hours at 0-5°C.
  • Quench the reaction by adding the mixture to ice water.
  • Filter the resulting solid and dry it to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenoxy)ethyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

2-(2-Ethoxyphenoxy)ethyl methanesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to act as an intermediate in the synthesis of pharmaceutical compounds and its versatility in various chemical reactions.

Properties

IUPAC Name

2-(2-ethoxyphenoxy)ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5S/c1-3-14-10-6-4-5-7-11(10)15-8-9-16-17(2,12)13/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLQNFXTDRYXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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